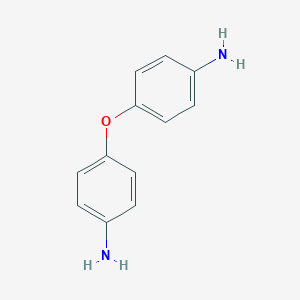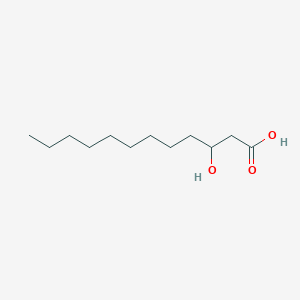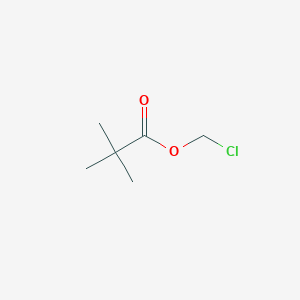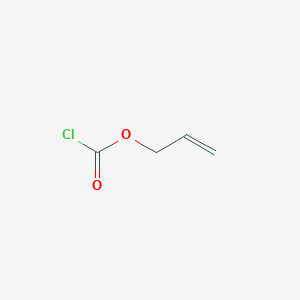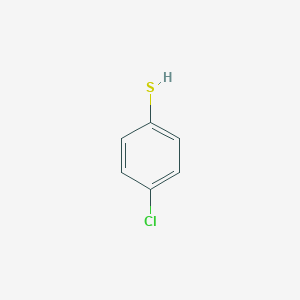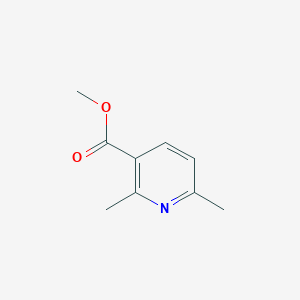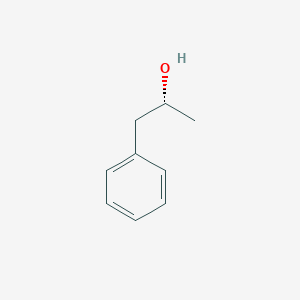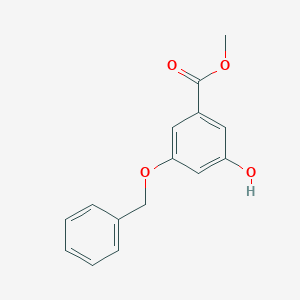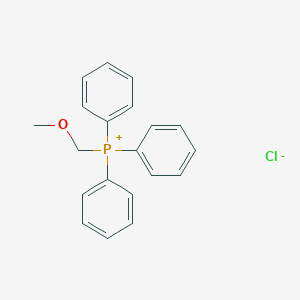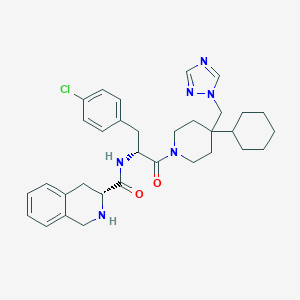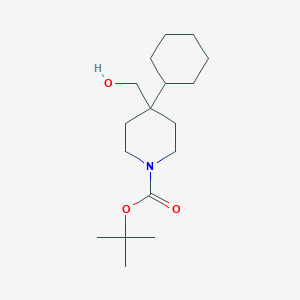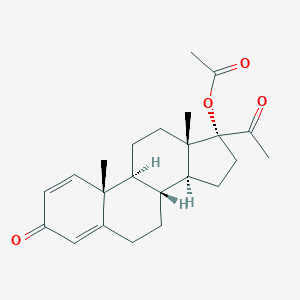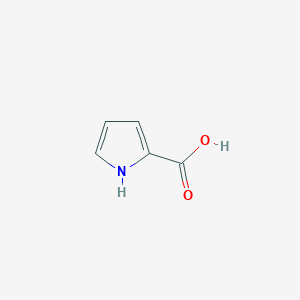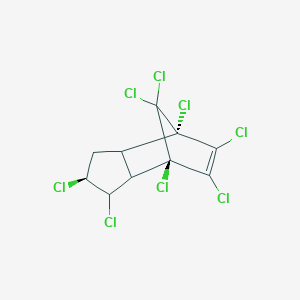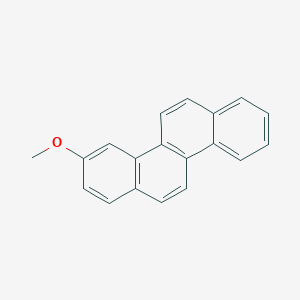
3-Methoxychrysene
Vue d'ensemble
Description
3-Methoxychrysene is an organic compound with the molecular formula C19H14O and a molecular weight of 258.31 g/mol . It is a derivative of chrysene, a polycyclic aromatic hydrocarbon. This compound is primarily used in scientific research and is known for its role in the study of metabolic pathways and chemical reactions involving polycyclic aromatic hydrocarbons .
Applications De Recherche Scientifique
3-Methoxychrysene has several scientific research applications, including:
Chemistry: It is used as a reference standard in the study of polycyclic aromatic hydrocarbons and their derivatives.
Biology: It is used to investigate the metabolic pathways of polycyclic aromatic hydrocarbons in living organisms.
Medicine: It is studied for its potential role in understanding the mechanisms of carcinogenesis and other health effects associated with polycyclic aromatic hydrocarbons.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methoxychrysene can be synthesized through the methylation of the phenolic metabolite of chrysene. This process involves the reaction of chrysene with a methylating agent under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, it is generally produced in research laboratories for scientific studies. The synthesis involves standard organic chemistry techniques, including purification steps such as recrystallization and chromatography to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methoxychrysene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various alkylated or halogenated derivatives .
Mécanisme D'action
The mechanism of action of 3-Methoxychrysene involves its interaction with metabolic enzymes in living organisms. It is metabolized to form various derivatives, which can then interact with cellular components. The molecular targets and pathways involved include cytochrome P450 enzymes, which play a crucial role in the metabolism of polycyclic aromatic hydrocarbons .
Comparaison Avec Des Composés Similaires
Chrysene: The parent compound of 3-Methoxychrysene, known for its polycyclic aromatic structure.
3-Hydroxychrysene: A hydroxylated derivative of chrysene, used in similar metabolic studies.
1-Methoxychrysene: Another methoxylated derivative of chrysene, with similar chemical properties.
Uniqueness: this compound is unique due to its specific methoxy group at the third position, which influences its chemical reactivity and metabolic pathways. This makes it a valuable compound for studying the effects of methoxylation on the behavior of polycyclic aromatic hydrocarbons .
Propriétés
IUPAC Name |
3-methoxychrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O/c1-20-15-9-6-14-8-10-17-16-5-3-2-4-13(16)7-11-18(17)19(14)12-15/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTFEQMGTUDFQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC3=C2C=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10554261 | |
| Record name | 3-Methoxychrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36288-19-4 | |
| Record name | 3-Methoxychrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


